REACTION_CXSMILES
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[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](Cl)=[C:5]([Cl:12])[N:4]=1)#[N:2].[CH:13]([OH:16])([CH3:15])[CH3:14]>>[C:9]([C:8]1[C:3]([C:1]#[N:2])=[N:4][C:5]([Cl:12])=[C:6]([O:16][CH:13]([CH3:15])[CH3:14])[N:7]=1)#[N:10]
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Name
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Quantity
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1.99 g
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Type
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reactant
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Smiles
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C(#N)C1=NC(=C(N=C1C#N)Cl)Cl
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was refluxed for 10 hours
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Duration
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10 h
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Type
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CUSTOM
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Details
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After the reaction
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Type
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DISTILLATION
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Details
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the isopropanol was distilled off under reduced pressure
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Type
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CUSTOM
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Details
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The crude product obtained (1.14 g)
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Type
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CUSTOM
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Details
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was chromatographed on a column of silica gel
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Name
|
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Type
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product
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Smiles
|
C(#N)C1=NC(=C(N=C1C#N)Cl)OC(C)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 45% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |